molecular formula C13H10S3 B8621925 5-(4-Phenyl-1,3-butadienyl)-1,2-dithiol-3-thione CAS No. 112738-98-4

5-(4-Phenyl-1,3-butadienyl)-1,2-dithiol-3-thione

Cat. No. B8621925
M. Wt: 262.4 g/mol
InChI Key: IYWBUHTYEIHJMP-UHFFFAOYSA-N
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Patent
US04760078

Procedure details

In the same manner as in Example 1, a corresponding cinnamaldehyde derivative (i.e., 4-chloro-cinnamaldehyde, 4-methoxy-cinnamaldehyde, 4-dimethylamino-cinnamaldehyde, p-methyl-cinnamaldehyde, o-chloro-cinnamaldehyde or m-methyl-cinnamaldehyde) was reacted with 5-methyl-1,2-dithiol-3-thione to prepare the following compounds.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:11][C:12]1[S:16][S:15][C:14](=[S:17])[CH:13]=1>>[C:4]1([CH:3]=[CH:2][CH:1]=[CH:11][C:12]2[S:16][S:15][C:14](=[S:17])[CH:13]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(SS1)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare the following compounds

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=CC=CC1=CC(SS1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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